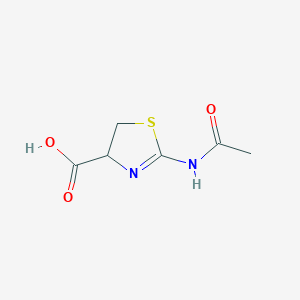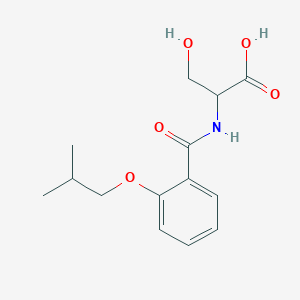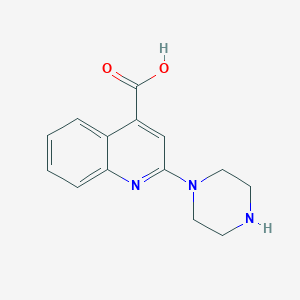
(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a methoxy group, a methyl group, and a benzylamine structure. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-1-methyl-ethylamine with 4-methylbenzyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenated compounds and strong bases like sodium hydride are typically used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines with different degrees of saturation.
Aplicaciones Científicas De Investigación
(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methoxy-1-methyl-ethyl)-(4-chloro-benzyl)-amine
- (2-Methoxy-1-methyl-ethyl)-(4-nitro-benzyl)-amine
- (2-Methoxy-1-methyl-ethyl)-(4-hydroxy-benzyl)-amine
Uniqueness
(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy and methyl groups influences its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
1-methoxy-N-[(4-methylphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-4-6-12(7-5-10)8-13-11(2)9-14-3/h4-7,11,13H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGGFINYDLQHDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389569 |
Source


|
| Record name | (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355814-07-2 |
Source


|
| Record name | (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid](/img/structure/B1305342.png)

![4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine](/img/structure/B1305349.png)
![Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol](/img/structure/B1305354.png)

![2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1305359.png)






